molecular formula C16H24IN3O B13770640 Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide CAS No. 73664-09-2

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide

Cat. No.: B13770640
CAS No.: 73664-09-2
M. Wt: 401.29 g/mol
InChI Key: XHHBFYYZSZCAEA-UHFFFAOYSA-M
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Description

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide is a chemical compound with the molecular formula C16-H24-N3-O.I and a molecular weight of 401.33 . This compound is known for its unique structure, which includes a phthalazinone moiety, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide typically involves the reaction of 2-(4-methyl-1-oxo-2H-phthalazin-yl)ethylamine with diethylmethylamine in the presence of an iodide source. The reaction conditions often include the use of solvents such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide can undergo various chemical reactions, including:

Scientific Research Applications

Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide involves its interaction with specific molecular targets. The phthalazinone moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to Diethylmethyl(2-(4-methyl-1-oxo-2H-phthalazin-yl)ethyl)ammonium iodide include:

Properties

CAS No.

73664-09-2

Molecular Formula

C16H24IN3O

Molecular Weight

401.29 g/mol

IUPAC Name

diethyl-methyl-[2-(4-methyl-1-oxophthalazin-2-yl)ethyl]azanium;iodide

InChI

InChI=1S/C16H24N3O.HI/c1-5-19(4,6-2)12-11-18-16(20)15-10-8-7-9-14(15)13(3)17-18;/h7-10H,5-6,11-12H2,1-4H3;1H/q+1;/p-1

InChI Key

XHHBFYYZSZCAEA-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCN1C(=O)C2=CC=CC=C2C(=N1)C.[I-]

Origin of Product

United States

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